N-(1-benzyl-2-phenylethyl)-2-furamide

Description

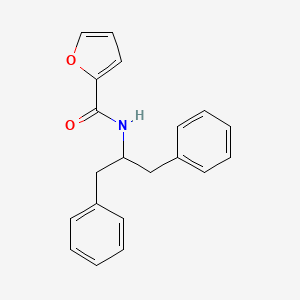

N-(1-Benzyl-2-phenylethyl)-2-furamide is a synthetic organic compound characterized by a furan-2-carboxamide backbone substituted with a benzyl-phenylethyl group. The structure comprises a benzyl group (C₆H₅CH₂) attached to a phenylethyl chain, which is further linked to the nitrogen of the 2-furamide moiety.

Properties

IUPAC Name |

N-(1,3-diphenylpropan-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c22-20(19-12-7-13-23-19)21-18(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-13,18H,14-15H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXNQJYVABPDMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

N-(1-Benzyl-4-piperidinyl)-N-phenyl-2-furamide (Furanylfentanyl)

- Structure : Features a benzyl-piperidinyl group instead of benzyl-phenylethyl, with an additional phenyl substituent on the nitrogen.

- Activity : A potent opioid agonist linked to overdose deaths due to high affinity for μ-opioid receptors .

- Key Difference : The piperidinyl group enhances receptor binding compared to the phenylethyl chain in the target compound, which lacks opioid activity data but shares a similar furamide core.

NMDPEF (QR2 Inhibitor)

- Structure : Contains a melatonin-related dipyridopyrrolizinyl group instead of benzyl-phenylethyl.

- Activity: Inhibits quinone oxidoreductase 2 (QR2), preventing oxidative stress and paraquat-induced toxicity in vitro and in vivo .

- Key Difference : The heterocyclic substituent in NMDPEF enhances enzyme interaction, whereas the benzyl-phenylethyl group in the target compound may prioritize lipophilicity over specific enzyme targeting.

N-Benzoylphenyl-5-methyl-2-furamide Derivatives

- Structure : Substituted with benzoylphenyl and methyl groups at positions 4, 3, or 2 on the benzene ring.

- Activity : Demonstrated anti-hyperlipidemic effects by modulating cholesterol and triglyceride levels in Triton WR-1339-induced hyperlipidemia models .

- Key Difference : The benzoylphenyl group enhances metabolic stability and target engagement compared to the benzyl-phenylethyl chain, which may influence bioavailability.

Table 2: Catalytic Performance of 2-Furamide Analogs

| Nitrile Additive | DMC Yield (%) | Selectivity (%) | Adsorption Energy (eV) | Reference |

|---|---|---|---|---|

| 2-Furonitrile | ~15 | >90 | -2.1 | |

| 2-Cyanopyridine | ~30 | >95 | -2.8 |

Metabolic and Stability Profiles

- Degradation: Methanolysis of 2-furamide occurs at lower energy barriers than picolinamide, necessitating stabilizers in catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.